5-Ethynyl-2,N,N-trimethylbenzamide
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Overview
Description
5-Ethynyl-2,N,N-trimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethynyl group attached to the benzene ring, along with three methyl groups and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2,N,N-trimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethynyl-benzonic acid methyl ester.
Hydrazine Hydrate Reaction: Add 85% hydrazine hydrate solution to the solution of 3-ethynyl-benzonic acid methyl ester in methanol. The reaction is carried out at room temperature for 24 hours.
Filtration and Drying: The reaction mixture is filtered, and the residue is washed with methanol and air-dried to obtain 3-ethynyl-benzoylhydrazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2,N,N-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-Ethynyl-2,N,N-trimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a probe in diagnostic assays.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2,N,N-trimethylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Bromodeoxyuridine (BrdU): A synthetic nucleoside analogue used to study cell proliferation.
5-Ethynyl-2’-deoxyuridine (EdU): A thymidine analogue used for labeling proliferating cells.
Uniqueness
5-Ethynyl-2,N,N-trimethylbenzamide is unique due to its specific structural features, such as the ethynyl group and the trimethyl substitution on the benzene ring. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-ethynyl-N,N,2-trimethylbenzamide |
InChI |
InChI=1S/C12H13NO/c1-5-10-7-6-9(2)11(8-10)12(14)13(3)4/h1,6-8H,2-4H3 |
InChI Key |
VBMCFZPLTGPLDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)C(=O)N(C)C |
Origin of Product |
United States |
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